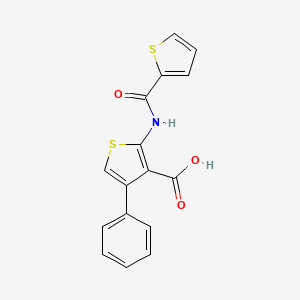

4-Phenyl-2-(thiophene-2-amido)thiophene-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

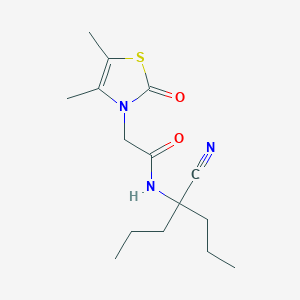

“4-Phenyl-2-(thiophene-2-amido)thiophene-3-carboxylic acid” is a chemical compound with the CAS Number: 342382-26-7 . It has a molecular weight of 329.4 . The IUPAC name for this compound is 4-phenyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylic acid .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “4-Phenyl-2-(thiophene-2-amido)thiophene-3-carboxylic acid”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

The InChI code for “4-Phenyl-2-(thiophene-2-amido)thiophene-3-carboxylic acid” is 1S/C16H11NO3S2/c18-14(12-7-4-8-21-12)17-15-13(16(19)20)11(9-22-15)10-5-2-1-3-6-10/h1-9H,(H,17,18)(H,19,20) .Physical And Chemical Properties Analysis

“4-Phenyl-2-(thiophene-2-amido)thiophene-3-carboxylic acid” is a powder at room temperature .Scientific Research Applications

Catalytic Applications in Chemical Synthesis

The ortho-substituent on phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines is a highly effective method for α-dipeptide synthesis, suggesting a potential utility for 4-Phenyl-2-(thiophene-2-amido)thiophene-3-carboxylic acid in peptide bond formation processes (Wang, Lu, & Ishihara, 2018). This indicates the molecule's potential role in facilitating complex organic reactions through catalysis.

Material Science and Polymer Research

Aromatic poly(amide–imide)s based on derivatives similar to 4-Phenyl-2-(thiophene-2-amido)thiophene-3-carboxylic acid have been synthesized for exploring new materials with inherent high temperatures and good solubility properties (Behniafar & Banihashemi, 2004). These findings suggest potential applications in creating high-performance polymers for advanced engineering applications.

Novel Compound Synthesis

Direct amidation of carboxylic acids catalyzed by arylboronic acids, including structures related to 4-Phenyl-2-(thiophene-2-amido)thiophene-3-carboxylic acid, has been optimized to provide a greener, more efficient pathway to amide synthesis. This includes the synthesis of compounds under mild conditions with minimal environmental impact (Gernigon, Al‐Zoubi, & Hall, 2012). This method's efficiency and low environmental footprint make it a valuable technique for synthesizing a wide range of amide compounds.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Thiophene-based analogs, such as “4-Phenyl-2-(thiophene-2-amido)thiophene-3-carboxylic acid”, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis and applications of these compounds .

properties

IUPAC Name |

4-phenyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3S2/c18-14(12-7-4-8-21-12)17-15-13(16(19)20)11(9-22-15)10-5-2-1-3-6-10/h1-9H,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBBXJQPKIEORI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=C2C(=O)O)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-2-(thiophene-2-amido)thiophene-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2583919.png)

![3-Methyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine](/img/structure/B2583923.png)

![Ethyl 3-(4-chlorophenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2583928.png)

![2,4-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2583932.png)

![N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide](/img/structure/B2583934.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2583936.png)